molecular formula C13H14FNO2 B2905093 N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide CAS No. 2411255-36-0

N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide

Cat. No.: B2905093
CAS No.: 2411255-36-0
M. Wt: 235.258
InChI Key: QXHXELWDZRCXKA-UHFFFAOYSA-N
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Description

N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluoro-substituted phenyl ring and a but-2-ynamide moiety

Preparation Methods

The synthesis of N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-(methoxymethyl)benzaldehyde and propargylamine.

    Formation of Intermediate: The aldehyde group of 4-fluoro-3-(methoxymethyl)benzaldehyde is first converted to an imine intermediate by reacting with propargylamine under mild conditions.

    Cyclization and Amide Formation: The imine intermediate undergoes cyclization and subsequent amide formation to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.

Scientific Research Applications

N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to active sites of enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide can be compared with similar compounds such as:

    N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-yn-1-amine: This compound has a similar structure but with an amine group instead of an amide.

    N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-yn-1-ol: This compound features an alcohol group instead of an amide.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-3-4-13(16)15-8-10-5-6-12(14)11(7-10)9-17-2/h5-7H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHXELWDZRCXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC(=C(C=C1)F)COC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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